2,8-Diazaspiro[4.5]decan-4-amine 2,8-Diazaspiro[4.5]decan-4-amine
Brand Name: Vulcanchem
CAS No.: 828928-25-2
VCID: VC15999248
InChI: InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2
SMILES:
Molecular Formula: C8H17N3
Molecular Weight: 155.24 g/mol

2,8-Diazaspiro[4.5]decan-4-amine

CAS No.: 828928-25-2

Cat. No.: VC15999248

Molecular Formula: C8H17N3

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

2,8-Diazaspiro[4.5]decan-4-amine - 828928-25-2

Specification

CAS No. 828928-25-2
Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
IUPAC Name 2,8-diazaspiro[4.5]decan-4-amine
Standard InChI InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2
Standard InChI Key PBXYCLYYSVQGJF-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CNCC2N

Introduction

Structural and Chemical Characterization

Molecular Architecture and Nomenclature

2,8-Diazaspiro[4.5]decan-4-amine belongs to the diazaspiro compound family, defined by two nitrogen atoms embedded within a spirocyclic structure. The IUPAC name delineates its decane ring system (10 carbons) with a spiro junction at the 4,5-positions, where two smaller rings—a piperidine and a pyrrolidine—share a single atom. The molecular formula is C₁₀H₁₈N₂, with a molecular weight of 178.27 g/mol.

Key structural features include:

  • Spirocyclic core: A bicyclic system formed by a six-membered piperidine ring fused to a five-membered pyrrolidine ring.

  • Amine functionality: A primary amine group at the 4-position, critical for hydrogen bonding and receptor interactions.

  • Chirality: The spiro junction and substituents introduce stereochemical complexity, necessitating enantioselective synthesis for bioactive derivatives .

TechniqueObservations
¹H NMRδ 2.5–3.5 ppm (spirocyclic protons)
¹³C NMRδ 45–55 ppm (spiro carbons)
IR3350 cm⁻¹ (N-H stretch)

Synthetic Methodologies

Pyridine Reduction and Cyclization

An alternative approach reduces 4-pyridyl derivatives with lithium aluminum hydride to generate a diamine intermediate. Cyclization under acidic conditions (e.g., H₃PO₄) induces ring closure, forming the diazaspiro framework. This method achieves moderate yields (50–55%) but avoids the use of toxic cyanide reagents.

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialYield (%)Key Advantage
Strecker ReactionN-Benzyl-4-piperidone65–70High yield
Pyridine Reduction4-Pyridyl derivative50–55Cyanide-free

Biological Activity and Mechanism

CCR4 Antagonism and Signaling Inhibition

Derivatives of 2,8-diazaspiro[4.5]decan-4-amine exhibit potent antagonism against the CCR4 chemokine receptor, a GPCR implicated in T-cell migration and allergic inflammation. The lead compound (R)-18a demonstrates:

  • High binding affinity: pKi = 8.8 in [¹²⁵I]-TARC displacement assays .

  • Functional inhibition: pIC50 = 8.1 in [³⁵S]-GTPγS assays, indicating suppression of G-protein activation .

  • Whole-blood activity: pA2 = 6.7 in actin polymerization assays, confirming efficacy in physiologically relevant matrices .

Receptor Endocytosis Induction

Unlike most small-molecule antagonists, (R)-18a induces 60% internalization of cell-surface CCR4 receptors within 30 minutes. This property, validated via flow cytometry and confocal microscopy, suggests a unique mechanism combining antagonism with receptor downregulation, potentially enhancing therapeutic efficacy in chronic inflammatory conditions .

Comparative Pharmacological Profile

Structural Analogues and Activity Trends

Modification of the pyrrolidine substituent significantly impacts potency. For example:

  • (R)-18a (pyrrolidin-2-ylmethyl): pIC50 = 8.1.

  • Spirocyclic proline amide (±)-11a: pIC50 = 7.2.

The superior activity of (R)-18a is attributed to optimal positioning of the basic nitrogen within the CCR4 extracellular allosteric pocket, as modeled via homology with bovine rhodopsin .

Table 3: Structure-Activity Relationships

CompoundSubstituentpIC50 (CCR4)
(R)-18aPyrrolidin-2-ylmethyl8.1
(±)-11aProline amide7.2

Therapeutic Implications and Future Directions

The dual action of 2,8-diazaspiro[4.5]decan-4-amine derivatives—both blocking CCR4 signaling and promoting receptor internalization—positions them as novel therapeutics for asthma, atopic dermatitis, and T-cell lymphomas. Future research should prioritize:

  • Enantioselective synthesis to isolate the most bioactive stereoisomers.

  • In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.

  • Combination therapies with checkpoint inhibitors for enhanced anticancer effects .

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